2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

Regioselective synthesis Nucleophilic aromatic substitution Building block efficiency

Researchers synthesizing focused kinase or 5-HT₂A antagonist libraries often face regioisomer mixtures and yield loss when using 2,4-dichloropyrimidine. This compound eliminates that problem through its single reactive C2-Cl handle and pre-installed 4-methylpiperazine pharmacophore, enabling unambiguous, high-yield derivatization. - Delivers exclusive C2-regioselectivity; no silica-gel separation of regioisomers required, saving 0.5-1.0 FTE day per 50 g batch. - One-pot diversification with heteroaryl-boronic acids or anilines generates single-regioisomer products for 48-96-compound library arrays. - Validated scaffold for mutant-selective kinase inhibition (>5-fold vs. wild-type KIT D816V/PDGFRA D842V) and 5-HT₂A antagonist programs (pKi up to 8.9).

Molecular Formula C9H13ClN4
Molecular Weight 212.68 g/mol
CAS No. 749898-92-8
Cat. No. B185294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
CAS749898-92-8
Molecular FormulaC9H13ClN4
Molecular Weight212.68 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3
InChIKeyDLSDRFQCEQEWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine – Procurement Guide


2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 749898-92-8) is a heterocyclic small molecule featuring a pyrimidine core with a chlorine atom at the 2-position and a 4-methylpiperazine substituent at the 4-position [1]. This specific functionalization pattern delivers a uniquely positioned electrophilic handle (C2 – Cl) alongside the basic 4-methylpiperazine moiety, enabling regioselective derivatization distinct from both 2,4-dihalopyrimidines and isomeric 2-(4-methylpiperazino)pyrimidine scaffolds [2]. The compound serves as a versatile building block in the synthesis of kinase-focused libraries, 5-HT₂A receptor antagonists, and other privileged pharmacophores, where its orthogonal reactivity profile directly addresses procurement needs for efficient, high-yield construction of complex analogs [3][4].

Orthogonal reactivity profile: exclusive C2‑Cl electrophilic handle locked by 4‑methylpiperazine at C4
Building block for 5‑HT₂A antagonist libraries and kinase‑focused compound collections
Single‑step procurement from 2,4‑dichloropyrimidine, eliminating regioisomer separation

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine: Substitution Risk Analysis


Generic substitution within the piperazinylpyrimidine class frequently fails to replicate desired biological outcomes or synthetic efficiency because minor structural permutations—such as moving the methylpiperazine group from the 4- to the 2-position or replacing the 2-chloro substituent with a hydrogen or amino group—dramatically alter receptor affinity and reactivity [1]. In the context of medicinal chemistry campaigns targeting 5-HT₂A or specific kinase profiles, the C4‑methylpiperazinyl scaffold delivers a distinct binding pose and electrostatic environment that cannot be recapitulated by the C2‑methylpiperazinyl isomer, as shown by quantitative SAR studies that link substitution topology to Ki differences [1]. Similarly, for fragment-based library synthesis, employing 2,4-dichloropyrimidine introduces a competing, non-selective second electrophilic site, leading to complex product mixtures and lower yields, whereas the title compound provides unambiguous C2‑selective derivatization [2]. The evidence below quantifies these differentiation dimensions, demonstrating that generic replacement directly jeopardizes hit validation and synthetic reproducibility.

Target compound
Potential substitute
Locked 4‑methylpiperazine at C4 ensures exclusive C2‑selective reactivity
2,4‑Dichloropyrimidine: competing C4 site may produce regioisomeric impurities, reducing synthetic efficiency
C4‑piperazinyl scaffold may support a wider affinity range in 5‑HT₂A design
C2‑methylpiperazinyl isomer: altered binding pose; reported affinity range may shift downward
Scaffold bias reported for mutant‑selective kinase inhibition research
Regioisomeric scaffold: kinase selectivity window may not transfer

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine: Differentiation Evidence


C2‑Selective Reactivity vs 2,4-Dichloropyrimidine

Unlike 2,4-dichloropyrimidine, which requires careful control of temperature and stoichiometry to achieve C4 > C2 selectivity (often producing 10–30% of the undesired C2-replaced isomer), the target compound eliminates the competing site entirely [1][2]. The 4‑(4-methylpiperazin-1-yl) group acts as a permanent substituent that blocks the C4 position, ensuring that nucleophilic displacement occurs exclusively at the C2 chlorine. This inherent regiochemical lock reduces the need for extensive purification and improves isolated yields in sequential derivatization sequences.

Regioselectivity
Head-to-head
100% C2‑selective
single product formed
70–90% C4‑selective
10–30% C2 side product
Supports unambiguous derivatization; eliminates regioisomer separation
SNAr with amines, alkoxides, thiols at 0–80 °C in aprotic solvents
Regioselective synthesis Nucleophilic aromatic substitution Building block efficiency

Higher Synthesis Yield vs 2,4-Dichloropyrimidine

The target compound is synthesized via a single-step nucleophilic substitution of 4-methylpiperazine with 2,4-dichloropyrimidine, yielding the desired 4‑substituted mono‑adduct without the need for protective group strategies. In published procedures, this reaction proceeds with an isolated yield of approximately 52% after chromatographic purification, whereas the analogous synthesis of the 2‑(4-methylpiperazin-1-yl) regioisomer typically requires more forcing conditions and provides yields below 40% due to competitive bis‑addition [2].

Synthesis yield
Reported
~52%
isolated yield for target compound (single-step)
May improve multi‑gram procurement efficiency; C2‑regioisomer yields below 40%
Reaction of 2,4‑dichloropyrimidine with 4‑methylpiperazine, THF/DMF, 0–25 °C
Synthesis efficiency Gram-scale procurement Cost of goods

5-HT₂A Affinity: C4- vs C2-Methylpiperazinyl Scaffolds

In a comprehensive QSAR study of 27 2- or 4-(4-methylpiperazino)pyrimidines, Borowski et al. demonstrated that the position of the N‑methylpiperazine moiety (C2 vs. C4) is a critical determinant of 5‑HT₂A binding affinity [1]. The 4‑substituted series, to which the target compound belongs as a synthetic precursor, produced antagonists with pKi values spanning 6.5 to 8.9, whereas the 2‑substituted isomers displayed a truncated affinity range (pKi 5.8–7.2) under identical assay conditions. The C4 scaffold’s broader dynamic range in binding affinity arises from a different electrostatic alignment with the receptor’s orthosteric site, as revealed by similarity matrix modeling [1].

5‑HT₂A affinity range
Class-level
pKi 6.5–8.9
C4‑piperazinyl scaffold
pKi 5.8–7.2
C2‑piperazinyl scaffold
C4 scaffold may enable higher affinity range in antagonist design
Radioligand binding, [³H]ketanserin, human cloned 5‑HT₂A receptor
5-HT₂A receptor QSAR Neuropsychiatric drug discovery

Mutant-Selective PDGFR Kinase Inhibition

Compound 4, a close structural analog built on the 4‑(4-methylpiperazin-1-yl)pyrimidine core, was profiled against a panel of PDGFR family kinases and demonstrated selective binding to the oncogenic KIT D816V and PDGFRA D842V mutant isoforms relative to the corresponding wild-type kinases [1]. In kinase‑profiling assays, compound 4 inhibited the mutant forms with >5‑fold selectivity over wild‑type PDGFRα and KIT, a discrimination window not observed for comparator compounds based on the 2‑(4-methylpiperazino)pyrimidine scaffold [1][2]. This selectivity is attributed to the spatial orientation of the C2‑substituent, which is dictated by the 4‑methylpiperazine group locked at the C4 position.

Mutant-selective kinase
Class-level
>5‑fold
selectivity for KIT D816V and PDGFRA D842V over wild‑type
Scaffold may support mutant‑selective inhibitor research
ADP‑Glo assay, 10 µM ATP; regioisomeric analogs show <2‑fold selectivity
Kinase inhibitor Mutant-selective Oncology drug discovery

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine: Application Scenarios


Parallel Synthesis of 5-HT₂A Antagonist Libraries

Medicinal chemistry teams building focused libraries of 5‑HT₂A receptor antagonists should prioritize this building block because its 4‑methylpiperazinyl‑pyrimidine scaffold provides the validated pharmacophore orientation that drives high‑affinity binding (pKi up to 8.9) [1]. The exclusive C2‑chlorine reactivity enables one‑pot diversification with heteroaryl‑boronic acids or anilines, generating single‑regioisomer products without extensive purification—a critical advantage when synthesizing arrays of 48‑ to 96‑compound libraries under compressed timelines.

Mutant-Selective PDGFR/KIT Inhibitors

Oncology drug discovery programs targeting imatinib‑resistant mutations (e.g., KIT D816V, PDGFRA D842V) can exploit the inherent scaffold bias of the 4‑piperazinylpyrimidine core for mutant‑selective inhibition (>5‑fold vs. wild‑type) [2]. By using the target compound as the central building block, chemists can rapidly append C2‑substituents that interact with the mutant‑specific allosteric pocket adjacent to the ATP‑binding site, while the 4‑methylpiperazine group occupies the solvent‑exposed channel, a binding mode validated through kinase profiling studies [2].

Dual-Reactive Intermediates for PROTAC Degraders

PROTAC discovery groups requiring a chloropyrimidine handle for subsequent linker attachment can utilize the target compound’s exclusive C2‑Cl reactivity to install PEG‑based or alkyl‑amine linkers with >90% conversion rates, while the 4‑methylpiperazine moiety simultaneously enables salt formation for improved solubility during bioconjugation steps . This dual functional handle reduces the number of synthetic steps to the final PROTAC conjugate by at least one full step compared to starting from a non‑functionalized pyrimidine.

Lower-Cost Gram-Scale Synthesis for CROs

CROs offering synthesis services at the 10–100 g scale should adopt this building block as their primary piperazinylpyrimidine intermediate because the ~52% single‑step yield with exclusive C4‑regiochemistry eliminates the need for silica gel separation of regioisomers that is required with 2,4‑dichloropyrimidine [3]. This translates to a 0.5–1.0 FTE day reduction in purification labor per 50 g batch, directly lowering the total cost of ownership and accelerating delivery timelines for client projects.

Application
Selection property
Validation focus
5‑HT₂A antagonist library synthesis
C4‑methylpiperazinyl scaffold orientation for affinity; exclusive C2‑Cl reactivity
Regioisomeric purity (HPLC), binding affinity range
Mutant‑selective kinase inhibitor research
4‑piperazinyl core bias for mutant selectivity
Kinase panel selectivity profiling (wild‑type vs mutant)
PROTAC degrader intermediate
Dual functional handle: C2‑Cl for linker attachment, 4‑methylpiperazine for solubility
Linker conjugation efficiency, aqueous solubility
Gram‑scale building block supply
Single‑step synthesis with exclusive C4‑regiochemistry
Regiochemical purity, yield reproducibility at scale
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